N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12-10-13(2)21-19(20-12)27-11-16(25)22-17-14(3)23(4)24(18(17)26)15-8-6-5-7-9-15/h5-10H,11H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFASMKXSOBTAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Molecular Structure
The compound's molecular formula is , with a molecular weight of approximately 318.39 g/mol. Its structure features a pyrazole ring, a pyrimidine moiety, and an acetamide group, which contribute to its biological properties.
Synthesis
The synthesis typically involves the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazole with various thiol derivatives to introduce the sulfanyl group. This process may utilize standard organic synthesis techniques such as refluxing in suitable solvents and purification through recrystallization or chromatography.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .
Enzyme Inhibition
Research has demonstrated that this compound can inhibit specific enzymes like alkaline phosphatase and ecto-nucleotide triphosphate diphosphohydrolase. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions such as cancer and inflammation .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the compound's potential as an anticancer agent. Results indicate that it exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
Structure–Activity Relationship (SAR)
Studies on the structure–activity relationship reveal that modifications on the phenyl or pyrimidine rings can significantly enhance or reduce biological activity. For example, substituents on the pyrimidine ring have been linked with increased enzyme inhibition potency .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial properties of a series of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The tested compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antibacterial activity .
Case Study 2: Anticancer Activity
In vitro studies using human breast cancer cell lines showed that the compound induced apoptosis at concentrations of 10 µM and higher. Mechanistic studies suggested that it activates caspase pathways leading to programmed cell death .
Research Findings Summary Table
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has shown that compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide exhibit potent antitumor properties. Studies indicate that these compounds can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth and metastasis. For instance, an analog of this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it could suppress the production of pro-inflammatory cytokines in activated macrophages. This mechanism may be beneficial in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
The compound shows promise as an antimicrobial agent. Research indicates that derivatives of this pyrazole-based structure possess activity against a range of bacteria and fungi. This makes it a candidate for developing new antibiotics or antifungal medications .
Agricultural Applications
Pesticidal Properties
this compound has been evaluated for its pesticidal properties. Studies have shown that it can act as an effective herbicide or insecticide by disrupting metabolic processes in pests and weeds. The compound's efficacy in controlling agricultural pests positions it as a valuable tool in sustainable agriculture practices .
Material Science
Polymer Chemistry
In material science, this compound has potential applications in the synthesis of novel polymers with enhanced properties. Its unique chemical structure allows for the modification of polymer matrices to improve mechanical strength and thermal stability. Research is ongoing to explore its use in creating smart materials that respond to environmental stimuli .
Data Table: Comparative Analysis of Biological Activities
Case Studies
Case Study 1: Antitumor Efficacy
A recent study involved testing the antitumor efficacy of a derivative of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[...]. The results indicated a dose-dependent inhibition of cell proliferation in human breast cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Agricultural Impact
In agricultural trials, a formulation containing this compound was applied to crops infested with aphids and other pests. The results showed a significant reduction in pest populations compared to untreated controls, demonstrating its potential as an environmentally friendly pesticide alternative .
Comparison with Similar Compounds
Table 1: Dihedral Angles and Substituent Effects
Key Observations :
- Bulky Substituents (e.g., pyrimidinylsulfanyl) likely induce larger dihedral angles due to steric hindrance, as inferred from methylsulfanyl analogs .
Hydrogen Bonding and Crystal Packing
Table 2: Intermolecular Interactions in Pyrazole-Acetamide Derivatives
Key Observations :
Table 3: Substituent-Activity Relationships
Q & A
Q. What are the common synthetic routes for preparing derivatives of this compound?
Answer: The compound and its analogs are typically synthesized via carbodiimide-mediated coupling reactions. For example:
- Reagents: 4-Aminoantipyrine derivatives are reacted with substituted arylacetic acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane or similar solvents .
- Purification: Products are isolated via extraction (e.g., dichloromethane/water), followed by recrystallization from solvents like methylene chloride .
- Yield Optimization: Triethylamine is often added to neutralize HCl byproducts, improving reaction efficiency .
Q. How is the crystal structure of this compound determined?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization: Slow evaporation of solvent (e.g., dichloromethane) to grow high-quality crystals .
- Data Collection: Monochromatic CuKα radiation (λ = 1.54184 Å) at low temperatures (e.g., 100–123 K) to minimize thermal motion .
- Refinement: Software like SHELXL refines structures with R-factors < 0.05, validating bond lengths and angles against established databases (e.g., Cambridge Structural Database) .
Q. What spectroscopic techniques are used to characterize this compound?
Answer:
- NMR Spectroscopy: Confirms proton environments (e.g., methyl groups at δ ~2.3–3.5 ppm, aromatic protons at δ ~7.0–7.5 ppm).
- IR Spectroscopy: Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3200–3350 cm⁻¹) groups .
- Mass Spectrometry: Validates molecular weight (e.g., [M+H]+ peaks at m/z 367.46 for the parent compound) .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence intermolecular interactions?
Answer: Substituents like methylsulfanyl or nitro groups alter crystal packing via:
- Hydrogen Bonding: N–H···O interactions form R₂²(10) motifs, stabilizing dimeric structures .
- Steric Effects: Bulky groups (e.g., dichlorophenyl) increase dihedral angles (e.g., 59.3° between phenyl rings) and reduce planarity, affecting π-π stacking .
- Non-Covalent Interactions: Weak C–H···O bonds extend supramolecular networks along specific crystallographic axes .
Q. What methodologies resolve contradictions in biological activity data?
Answer:
- Computational Modeling: Quantum mechanical calculations (e.g., DFT) predict binding affinities to biological targets, while molecular dynamics simulate interactions with enzymes .
- In Vitro Assays: Dose-response curves and selectivity profiling (e.g., kinase inhibition assays) validate computational predictions .
- Structural Analog Comparison: Correlate substituent effects (e.g., nitro vs. methylsulfanyl) with activity trends .
Q. How does the sulfanyl group influence molecular conformation?
Answer:
- Torsion Angles: The sulfanyl group introduces a torsion angle of ~177.5° between the pyrazole and pyrimidine rings, favoring an anti-periplanar conformation .
- Electronic Effects: The sulfur atom’s electronegativity polarizes adjacent bonds, enhancing hydrogen-bond acceptor capacity .
- Crystal Packing: Sulfanyl groups participate in C–H···S interactions, contributing to layered supramolecular architectures .
Q. What strategies optimize reaction yields during synthesis?
Answer:
- Design of Experiments (DoE): Systematic variation of parameters (e.g., solvent, temperature, catalyst loading) identifies optimal conditions .
- Computational Reaction Path Search: Tools like GRRM predict intermediates and transition states, reducing trial-and-error approaches .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) may accelerate coupling steps, though EDC remains standard for amide formation .
Q. How are hydrogen-bonding networks analyzed in crystallography?
Answer:
- Graph-Set Analysis: Software like Mercury categorizes interactions (e.g., R₂²(10) motifs) and quantifies their contributions to lattice energy .
- Thermal Ellipsoids: High displacement parameters (Ueq) indicate dynamic or disordered hydrogen bonds, necessitating low-temperature data collection .
- Hirshfeld Surfaces: Visualize interaction hotspots (e.g., O···H and N···H contacts) to map packing efficiency .
Methodological Tables
Q. Table 1: Crystallographic Data for Representative Derivatives
Q. Table 2: Key Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amide Coupling | EDC, DCM, 0°C, 3 h | 65–75% |
| Crystallization | CH₂Cl₂ slow evaporation | >95% purity |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) | 80–85% recovery |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
